molecular formula C13H11NOS B2677956 2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol CAS No. 2044960-70-3

2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol

Cat. No.: B2677956
CAS No.: 2044960-70-3
M. Wt: 229.3
InChI Key: SQVORBMHKMUYHO-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol is an organic compound with the molecular formula C13H11NOS. It is characterized by the presence of a phenol group and a sulfanylphenyl imino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol typically involves the condensation reaction between 4-aminothiophenol and salicylaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds, while the imino group can participate in coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-[(4-hydroxyphenyl)imino]methyl]phenol
  • 2-[(1E)-[(4-methylphenyl)imino]methyl]phenol
  • 2-[(1E)-[(4-chlorophenyl)imino]methyl]phenol

Uniqueness

2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-[(4-sulfanylphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c15-13-4-2-1-3-10(13)9-14-11-5-7-12(16)8-6-11/h1-9,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVORBMHKMUYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.